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Phoslactomycin B -

Phoslactomycin B

Catalog Number: EVT-1579710
CAS Number:
Molecular Formula: C25H40NO8P
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phoslactomycin B is a member of 2-pyranones.
Overview

Phoslactomycin B is a member of the phoslactomycin family, which are polyketide-derived compounds known for their biological activity, particularly as inhibitors of protein phosphatases. The compound is produced by certain species of bacteria, primarily from the genus Streptomyces. Phoslactomycin B serves as an intermediate in the biosynthesis of other phoslactomycins and exhibits significant pharmacological properties.

Source

Phoslactomycin B is typically isolated from Streptomyces platensis, where it is synthesized through a complex biosynthetic pathway involving type I polyketide synthase. This pathway includes several enzymatic modules that facilitate the assembly and modification of the polyketide backbone, leading to the final product, phoslactomycin B .

Classification

Phoslactomycin B belongs to the class of compounds known as polyketides, which are characterized by their complex structures and diverse biological activities. Specifically, it is categorized under the subclass of phosphonic acid derivatives due to its phosphate group .

Synthesis Analysis

The synthesis of phoslactomycin B has been approached using various methodologies, emphasizing enantioselectivity and stereochemistry. Notable methods include:

  • Convergent Synthesis: This method involves constructing different segments of the molecule separately before combining them to form phoslactomycin B. Key steps include:
    • Regioselective Coupling: Utilizing an internal alkyne and an allyl silyl ether to create stereocenters.
    • Asymmetric Transfer Hydrogenation: This step introduces specific stereochemistry at critical positions in the molecule .
  • Total Synthesis: A highly stereoselective approach has been documented, enabling the preparation of all possible isomers at key positions. This involves multiple reaction steps including aldol reactions and reductions to achieve desired configurations .
Molecular Structure Analysis

The molecular formula for phoslactomycin B is C25H40NO8P\text{C}_{25}\text{H}_{40}\text{N}\text{O}_{8}\text{P}. The structure features a complex arrangement typical of polyketides, including multiple stereocenters and a phosphate group that contributes to its biological activity.

Structural Data

  • Molecular Weight: Approximately 485.57 g/mol
  • Vapor Pressure: 0.0 ± 5.7 mmHg at 25 °C
  • Polarizability: 54.3 ± 0.5 × 102410^{-24} cm³ .
Chemical Reactions Analysis

Phoslactomycin B participates in various chemical reactions primarily due to its functional groups:

  • Hydrolysis: The phosphate group can undergo hydrolysis, affecting its biological activity.
  • Redox Reactions: As a phosphonic acid derivative, it may participate in oxidation-reduction reactions that modify its structure and function.
  • Enzymatic Reactions: It acts as a substrate for various enzymes involved in cellular signaling pathways, particularly those related to protein phosphorylation .
Mechanism of Action

Phoslactomycin B functions as a potent inhibitor of protein phosphatases, enzymes responsible for dephosphorylating proteins. The mechanism involves:

  1. Binding: Phoslactomycin B binds to the active site of protein phosphatases.
  2. Inhibition: This binding prevents the dephosphorylation process, leading to altered signaling pathways within cells.
  3. Biological Effects: The inhibition results in effects such as actin depolymerization, which can influence cell motility and proliferation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with nucleophiles due to its electrophilic phosphate group, making it useful in various synthetic applications .
Applications

Phoslactomycin B has significant scientific uses, particularly in pharmacology and biochemistry:

  • Research Tool: Used extensively in studies related to cell signaling and cancer research due to its ability to inhibit protein phosphatases.
  • Potential Therapeutic Agent: Investigated for its potential use in treating diseases where protein phosphorylation plays a critical role, such as cancer and neurodegenerative disorders .
  • Biosynthetic Studies: Serves as a model compound for studying polyketide biosynthesis and enzyme mechanisms in microorganisms .
Biosynthetic Pathways and Genetic Regulation of Phoslactomycin B

Polyketide Synthase (PKS) Architecture in Phoslactomycin B Biosynthesis

Modular Organization of Type I PKS in Streptomyces spp.

Phoslactomycin B (PLM B) is assembled by a type I modular polyketide synthase (PKS) system in Streptomyces species (e.g., S. platensis SAM-0654 and Streptomyces sp. HK803). This PKS exhibits a canonical non-iterative, colinear architecture comprising six multifunctional polypeptides (PnA–PnF) divided into seven extension modules and one loading module [1] [4] [9]. Unlike iterative fungal PKS systems, each bacterial module catalyzes a single cycle of chain elongation, with module progression corresponding directly to structural segments of PLM B [2]. However, deviations from strict colinearity occur, such as module skipping or stuttering, contributing to structural diversity in the phoslactomycin family [2] [9].

Functional Domains: KS, AT, ACP, KR, DH, ER, and TE Roles

Each PKS module contains catalytic domains essential for polyketide chain extension and modification:

  • Ketosynthase (KS): Forms C–C bonds via decarboxylative Claisen condensation [1] [2].
  • Acyltransferase (AT): Selects malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA extender units (e.g., Module 4 and 6 use ethylmalonyl-CoA) [1] [4].
  • Acyl Carrier Protein (ACP): Shuttles intermediates between domains via 4′-phosphopantetheine tether [1].
  • Reductive domains: KR (ketoreductase) reduces β-keto groups to hydroxyls, DH (dehydratase) introduces double bonds, and ER (enoylreductase) saturates enoyl intermediates [1] [9]. Module 1 uses DH to generate the initial double bond [1].
  • Thioesterase (TE): Releases the full-length chain via macrocyclization in Module 7, forming the characteristic δ-lactone ring [1] [9].

Table 1: PKS Module Organization in Phoslactomycin B Biosynthesis

ModuleDomainsExtender UnitFunction in PLM B Backbone
LoadingAT-ACPCHC-CoAChain initiation with cyclohexyl group
1KS-AT-DH-ACP-KRMalonyl-CoAAdds C2-C3, forms Δ³ double bond
2KS-AT-ACP-DH-KRMalonyl-CoAAdds C4-C5, forms Δ⁵ double bond
3KS-AT-ACP-KRMethylmalonyl-CoAAdds C6-C7, generates C7 methyl branch
4KS-AT-ACP-KREthylmalonyl-CoAAdds C8-C9, generates C9 ethyl branch
5KS-AT-ACP-DH-KRMalonyl-CoAAdds C10-C11, forms Δ¹¹ double bond
6KS-AT-ACP-KREthylmalonyl-CoAAdds C12-C13, generates C13 ethyl branch
7KS-AT-ACP-KR-TEMethylmalonyl-CoAAdds C14-C15, lactonization via TE

Cyclohexanecarboxylic Acid (CHC) Primer Utilization in Chain Initiation

PLM B biosynthesis initiates with the loading of cyclohexanecarboxylic acid (CHC) onto the PKS. The enzyme ChcA (cyclohexanecarboxyl-CoA ligase) activates CHC to form CHC-CoA, which is loaded onto the PKS loading module by a dedicated AT domain [4] [9]. This unusual starter unit confers the characteristic cyclohexyl terminus at C15 of PLM B and influences bioactivity by enhancing membrane interaction [1] [6]. CHC itself is derived from shikimate pathway intermediates via enzymatic dehydration and reduction [4].

Post-PKS Tailoring Enzymes and Modifications

Hydroxylation by Cytochrome P450 Monooxygenases (PlmS2)

After PKS assembly, PLM B undergoes regiospecific hydroxylation at C-18 by the cytochrome P450 monooxygenase PlmS2. This enzyme is highly substrate-specific, requiring the intact δ-lactone ring and C-9 phosphate group for activity [5] [9]. In vitro assays confirm PlmS2 converts PLM B to 18-hydroxy-PLM B (PLM G), the immediate precursor to esterified derivatives (e.g., PLM A, C–F) [5]. Deletion of plmS2 abolishes all hydroxylated PLMs, leading to exclusive accumulation of PLM B [3] [5]. Kinetic parameters indicate moderate efficiency (Km = 45.3 ± 9.0 μM, kcat = 0.27 ± 0.04 s⁻¹), suggesting this step is rate-limiting [5].

Phosphorylation and Amino Group Incorporation Mechanisms

Two critical tailoring steps differentiate PLM B from simpler polyketides:

  • Phosphorylation: A kinase transfers a phosphate group to the C-9 hydroxyl, a modification essential for PP2A inhibition. The kinase remains uncharacterized, but gene plmT1 (encoding a putative phosphotransferase) is proposed to catalyze this step [1] [9].
  • Aminoethylation: A 2-aminoethyl group is incorporated at C-8 via transamination. The enzyme PnT2 (predicted aminotransferase) likely generates this moiety from glutamate or alanine [1] [4]. The amino group enhances target binding affinity by forming ionic interactions with PP2A’s catalytic site [1].

Regulatory Gene Clusters and Transcriptional Control

Role of pnR1 and pnR2 in Biosynthetic Activation

The PLM B biosynthetic gene cluster (BGC) encodes two pathway-specific Streptomyces antibiotic regulatory proteins (SARPs): PnR1 and PnR2. Both are transcriptional activators essential for PLM production [4] [6] [10]:

  • PnR2 binds upstream of pnR1 and structural genes (pnp3), elevating their transcription 8–12-fold [4] [6].
  • PnR1 directly activates transcription of PKS genes (pnA–pnF) and tailoring enzymes (plmS2, plmT1) [4] [6].Overexpression of pnR2 in S. platensis SAM-0654 increases PLM B yield by >3-fold, confirming its role as a master regulator [4] [6]. These SARPs exhibit a hierarchical regulatory cascade: PnR2 → PnR1 → Structural genes.

Table 2: Key Regulatory and Structural Genes in Phoslactomycin B Biosynthesis

GeneProduct/FunctionEffect of InactivationRegulatory Target
pnR2SARP-family transcriptional activatorAbolishes PLM productionpnR1, pnp3 promoters
pnR1SARP-family transcriptional activatorReduces PLM yield by >90%PKS and tailoring genes
plmS2Cytochrome P450 (C-18 hydroxylase)Accumulates PLM B; no PLM A, C–F producedN/A
chcACHC-CoA ligaseNo PLM productionN/A

Cross-Cluster Interactions in Streptomyces platensis SAM-0654

The PLM BGC in S. platensis SAM-0654 is atypically organized into two chromosomal loci separated by >50 kb [4] [6]:

  • Locus 1: Contains core PKS genes (pnA–pnF), CHC-CoA synthesis genes (chcA), and regulators (pnR1, pnR2).
  • Locus 2: Harbors tailoring enzymes (plmS2, plmT1–plmT8) and export/resistance genes [4] [6].Cross-talk between these loci is mediated by PnR1/PnR2, which coordinate transcription across both regions via DNA looping or diffusible activators [6] [10]. This dispersed organization contrasts with the single contiguous cluster in Streptomyces sp. HK803 and may facilitate regulatory integration with primary metabolism [4] [6].

Properties

Product Name

Phoslactomycin B

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z)-3-(2-aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate

Molecular Formula

C25H40NO8P

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6-,11-7-,15-14+/t20-,21-,22-,23+,25-/m0/s1

InChI Key

GAIPQMSJLNWRGC-MZAVDHTQSA-N

Synonyms

phoslactomycin B

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O

Isomeric SMILES

CC[C@H]1C=CC(=O)O[C@H]1/C=C/[C@](CCN)([C@@H](C[C@H](/C=C\C=C/C2CCCCC2)O)OP(=O)(O)O)O

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